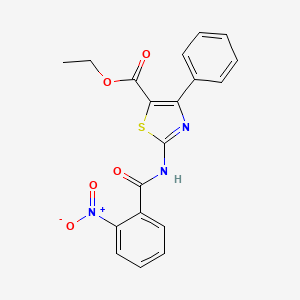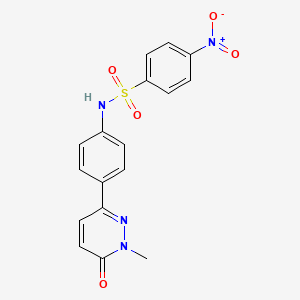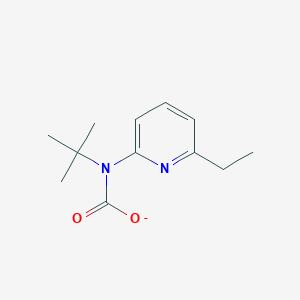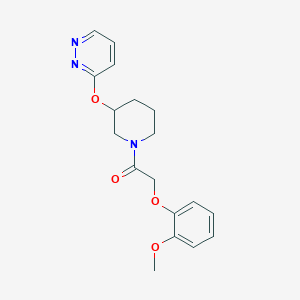
Ethyl 2-(2-nitrobenzamido)-4-phenylthiazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(2-nitrobenzamido)-4-phenylthiazole-5-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by its unique structure, which includes a thiazole ring, a nitrobenzamido group, and an ethyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-nitrobenzamido)-4-phenylthiazole-5-carboxylate typically involves a multi-step process. One common method starts with the nitration of 2-aminobenzoic acid to form 2-nitrobenzoic acid. This is followed by the formation of the amide bond through the reaction with thionyl chloride and subsequent treatment with ethyl anthranilate. The resulting intermediate is then subjected to cyclization with phenyl isothiocyanate to form the thiazole ring. The final step involves esterification with ethanol under acidic conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反応の分析
Types of Reactions
Ethyl 2-(2-nitrobenzamido)-4-phenylthiazole-5-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of palladium on carbon (Pd/C).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzamido group.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines or thiols
Ester Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)
Major Products Formed
Reduction: 2-(2-aminobenzamido)-4-phenylthiazole-5-carboxylate
Substitution: Various substituted derivatives depending on the nucleophile used
Ester Hydrolysis: 2-(2-nitrobenzamido)-4-phenylthiazole-5-carboxylic acid
科学的研究の応用
Ethyl 2-(2-nitrobenzamido)-4-phenylthiazole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biological Studies: It is used in studies to understand the interaction of thiazole derivatives with biological macromolecules.
作用機序
The mechanism of action of Ethyl 2-(2-nitrobenzamido)-4-phenylthiazole-5-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit enzymes such as topoisomerases, which are crucial for DNA replication and cell division. The nitro group plays a significant role in its activity, as it can undergo bioreduction to form reactive intermediates that interact with the enzyme’s active site .
類似化合物との比較
Similar Compounds
Ethyl 2-(2-nitrobenzamido)acetate: Similar in structure but lacks the thiazole ring, making it less effective in certain applications.
2-(2-nitrobenzamido)propanoic acid: Another related compound with different substituents that affect its reactivity and applications.
Uniqueness
Ethyl 2-(2-nitrobenzamido)-4-phenylthiazole-5-carboxylate is unique due to the presence of the thiazole ring, which imparts specific electronic properties and enhances its interaction with biological targets. This makes it more versatile and effective in various applications compared to its similar compounds.
特性
IUPAC Name |
ethyl 2-[(2-nitrobenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O5S/c1-2-27-18(24)16-15(12-8-4-3-5-9-12)20-19(28-16)21-17(23)13-10-6-7-11-14(13)22(25)26/h3-11H,2H2,1H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVVKFHMHQUPUOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=CC=C2[N+](=O)[O-])C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl 2-(2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamido)benzoate](/img/structure/B2780259.png)
![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)acetamide](/img/structure/B2780260.png)

![N-[1-(1,2-thiazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2780264.png)
![(1-{4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-amido]phenyl}ethylidene)amino 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate](/img/structure/B2780265.png)
![2-(((4,6-Dimethylpyrimidin-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine](/img/structure/B2780266.png)


![methyl 4-({2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)benzoate](/img/structure/B2780271.png)
![2-{4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]benzamido}benzamide](/img/structure/B2780275.png)
![2-(5-chloro-2-methylphenyl)-4-(3-methylbenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2780279.png)
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2780280.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2780281.png)

